molecular formula C10H5ClFNO2 B163586 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione CAS No. 134220-37-4

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B163586
M. Wt: 225.6 g/mol
InChI Key: MALVOABWAGKNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione” is not available. The closest compound I found is “1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” with a molecular weight of 229.64 (free base basis) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione” are not available. The closest compound I found is “1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” with a melting point of 209-213 °C (lit.) .

Scientific Research Applications

  • Summary of the Application : The compound “1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione” has been used in the development of inhibitors for tyrosinase, an enzyme implicated in melanin production in various organisms . Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease . Therefore, the development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .
  • Methods of Application or Experimental Procedures : The key intermediate 1-[(3-chloro-4-fluorophenyl)methyl]piperazine was generated by the reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine-1-carboxylate and the subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) .
  • Results or Outcomes : The results confirmed that the presence of the 3-chloro-4-fluorophenyl fragment is an important structural feature to improve the tyrosinase inhibition . Furthermore, docking analysis supported the best activity of the selected studied compounds, possessing higher potency when compared with reference compounds .

Safety And Hazards

The safety and hazards of “1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione” are not available. A related compound “1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” is used in laboratory chemicals, and it’s recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALVOABWAGKNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337516
Record name 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

CAS RN

134220-37-4
Record name 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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